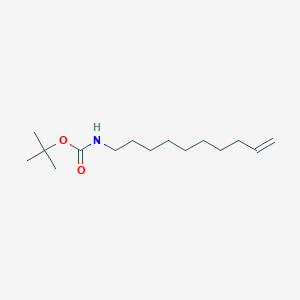

10-N-Boc-amino-dec-1-ene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-dec-9-enylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO2/c1-5-6-7-8-9-10-11-12-13-16-14(17)18-15(2,3)4/h5H,1,6-13H2,2-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZBQHNWIXSPLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373521 | |

| Record name | 10-N-Boc-amino-dec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313469-03-3 | |

| Record name | 10-N-Boc-amino-dec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 313469-03-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 10-N-Boc-amino-dec-1-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-N-Boc-amino-dec-1-ene, also known as tert-butyl (dec-9-en-1-yl)carbamate, is a valuable bifunctional molecule in organic synthesis. Its structure incorporates a terminal alkene and a Boc-protected amine, rendering it a versatile building block for the introduction of a ten-carbon aliphatic chain with a protected nitrogen functionality. This guide provides a comprehensive overview of its chemical and physical properties, reactivity, and general synthetic and analytical methodologies. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide combines theoretical knowledge with data from analogous compounds to provide a practical resource for laboratory applications.

Chemical and Physical Properties

Precise experimental physical properties for this compound are not widely reported in the scientific literature. The data presented below is a combination of computed values and typical properties for similar long-chain N-Boc protected amines.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₉NO₂ | PubChem[1] |

| Molecular Weight | 255.40 g/mol | PubChem[1][2] |

| CAS Number | 313469-03-3 | PubChem[1][2] |

| Appearance | Expected to be a colorless to pale yellow oil or low melting solid | General knowledge of similar compounds |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

| Density | Not reported | - |

| Solubility | Expected to be soluble in a wide range of organic solvents (e.g., dichloromethane, ethyl acetate, hexanes, THF) and insoluble in water. | General knowledge of similar compounds |

| XLogP3 | 4.9 | PubChem[1] |

| Monoisotopic Mass | 255.219829168 Da | PubChem[1] |

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | m | 1H | -CH=CH₂ |

| ~4.9 | m | 2H | -CH=CH ₂ |

| ~4.5 | br s | 1H | -NH - |

| ~3.1 | q | 2H | -CH ₂-NH- |

| ~2.0 | q | 2H | -CH ₂-CH=CH₂ |

| ~1.44 | s | 9H | -C(CH ₃)₃ |

| ~1.2-1.5 | m | 12H | -(CH ₂)₆- |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~156 | C =O (carbamate) |

| ~139 | -C H=CH₂ |

| ~114 | -CH=C H₂ |

| ~79 | -C (CH₃)₃ |

| ~40 | -C H₂-NH- |

| ~34 | -C H₂-CH=CH₂ |

| ~30 | -C H₂-CH₂-NH- |

| ~29 | -(C H₂)₄- |

| ~28 | -C(C H₃)₃ |

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3340 | N-H stretch (carbamate) |

| ~3075 | =C-H stretch (alkene) |

| ~2925, 2855 | C-H stretch (alkane) |

| ~1690 | C=O stretch (carbamate) |

| ~1640 | C=C stretch (alkene) |

| ~1520 | N-H bend (carbamate) |

| ~990, 910 | =C-H bend (alkene) |

Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the terminal alkene and the Boc-protected amine.

Reactivity of the Terminal Alkene

The terminal double bond is susceptible to a variety of electrophilic addition and radical reactions, making it a versatile handle for further chemical modifications.

-

Hydroboration-Oxidation: This two-step reaction sequence can be used to convert the terminal alkene into a primary alcohol, providing a route to ω-hydroxy-N-Boc-aminodecane.

-

Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) will form the corresponding epoxide, a useful intermediate for introducing various functionalities via nucleophilic ring-opening.

-

Ozonolysis: Cleavage of the double bond with ozone, followed by a reductive or oxidative workup, can yield either an aldehyde or a carboxylic acid, respectively.

-

Heck and Suzuki Couplings: As a terminal alkene, it can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

-

Metathesis: The terminal alkene can undergo olefin metathesis reactions, such as cross-metathesis with other olefins, to construct more complex molecules.

Reactivity of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.

-

Deprotection: The Boc group is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, methanol). This regenerates the primary amine, which can then be used in subsequent reactions such as amide bond formation or alkylation.

-

Stability: The Boc group is generally stable to basic conditions, nucleophiles, and catalytic hydrogenation, allowing for selective reactions at the alkene terminus without affecting the protected amine.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is based on standard procedures for the N-Boc protection of primary amines using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

10-aminodec-1-ene

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) (optional, as base)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve 10-aminodec-1-ene (1.0 eq) in DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

-

To the stirred solution, add di-tert-butyl dicarbonate (1.05-1.2 eq). If the starting amine is in its hydrochloride salt form, a base such as triethylamine (2.2 eq) or sodium bicarbonate is required. For the free amine, the reaction can often proceed without an added base.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution to remove any unreacted Boc₂O and acidic byproducts.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent.

General Protocol for the Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield 10-aminodec-1-ene.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound in DCM in a round-bottom flask.

-

Cool the solution in an ice bath and add TFA (typically 20-50% v/v in DCM) dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate under reduced pressure to obtain 10-aminodec-1-ene. Further purification may be achieved by distillation or chromatography if necessary.

Mandatory Visualizations

Caption: Synthetic workflow for this compound.

Caption: Reactivity map of this compound.

Safety and Handling

This compound is classified as a skin, eye, and respiratory irritant.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Conclusion

This compound is a synthetically useful building block for the introduction of a functionalized ten-carbon chain in the development of novel chemical entities. While specific, experimentally determined physicochemical and spectroscopic data are not widely published, its chemical behavior can be reliably predicted based on the well-established reactivity of its constituent functional groups. The general protocols provided in this guide offer a starting point for the synthesis and manipulation of this compound in a laboratory setting. As with any chemical, proper safety precautions should always be observed. Further research to fully characterize this compound would be a valuable contribution to the chemical community.

References

An In-depth Technical Guide to 10-N-Boc-amino-dec-1-ene (CAS: 313469-03-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-N-Boc-amino-dec-1-ene, also known by its IUPAC name tert-butyl (dec-9-en-1-yl)carbamate, is a bifunctional organic compound of significant interest in medicinal chemistry and drug discovery. Its structure features a ten-carbon aliphatic chain with two distinct terminal functional groups: a Boc-protected amine and a vinyl group (alkene). This unique architecture makes it an invaluable building block, primarily utilized as a flexible linker in the synthesis of complex therapeutic molecules.

The tert-butyloxycarbonyl (Boc) group provides a stable and reliable protecting group for the primary amine, which can be readily removed under mild acidic conditions. The terminal alkene serves as a versatile chemical handle for a variety of coupling and modification reactions. This dual reactivity allows for the sequential and controlled conjugation of different molecular entities, making it a key component in the construction of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and other targeted therapeutic agents. Its aliphatic chain provides the necessary spatial separation between two active moieties, which is often critical for optimal biological function.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized below. While specific experimental values for properties like boiling and melting points are not extensively reported in the literature, predictions can be made based on its structure and comparison to analogous long-chain carbamates. Spectroscopic data is predicted based on its known structure and data from closely related analogues.

| Property | Value | Reference(s) |

| CAS Number | 313469-03-3 | [1][2] |

| Molecular Formula | C₁₅H₂₉NO₂ | [1][2] |

| Molecular Weight | 255.40 g/mol | [1][2] |

| IUPAC Name | tert-butyl N-(dec-9-en-1-yl)carbamate | [2] |

| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | |

| Boiling Point | Not reported. Predicted to be >250 °C at atmospheric pressure. | |

| Melting Point | Not reported. | |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc, MeOH). Insoluble in water. | |

| ¹H NMR (400 MHz, CDCl₃) | Predicted δ (ppm): 5.88-5.74 (m, 1H), 5.02-4.91 (m, 2H), 4.50 (br s, 1H), 3.09 (q, J=6.8 Hz, 2H), 2.04 (q, J=7.0 Hz, 2H), 1.48-1.42 (m, 11H, s at 1.44), 1.36-1.25 (m, 10H) | |

| ¹³C NMR (100 MHz, CDCl₃) | Predicted δ (ppm): 156.0, 139.2, 114.1, 79.0, 40.7, 33.8, 30.1, 29.4, 29.1, 28.9, 28.4 (3C), 26.8 | |

| IR (thin film) | Predicted ν (cm⁻¹): 3340 (N-H stretch), 3075 (alkene C-H stretch), 2925, 2855 (alkane C-H stretch), 1690 (C=O stretch, carbamate), 1640 (C=C stretch), 1170 (C-O stretch) | |

| Mass Spec (ESI-MS) | Predicted m/z: 256.2 [M+H]⁺, 278.2 [M+Na]⁺ |

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound and its subsequent use as a linker. The synthesis is adapted from a reported procedure for a closely related C11 analogue.

Protocol 1: Synthesis of tert-butyl (dec-9-en-1-yl)carbamate

This protocol describes the protection of the primary amine of 10-aminodec-1-ene using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

10-aminodec-1-ene

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (EtOAc) for chromatography

Procedure:

-

To a solution of 10-aminodec-1-ene (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M) in a round-bottom flask, add triethylamine (1.5 eq). Stir the solution at room temperature for 10 minutes.

-

Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of dichloromethane and add it dropwise to the stirred amine solution at 0 °C (ice bath).

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil can be purified by silica gel flash column chromatography, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc) to yield the pure product, this compound.

Protocol 2: Application as a Bifunctional Linker

This protocol demonstrates the utility of the title compound in a two-step process: deprotection of the amine followed by coupling to a carboxylic acid, a common workflow in the synthesis of PROTACs and other conjugates.

Part A: Boc-Deprotection to Yield dec-9-en-1-amine

Materials:

-

tert-butyl (dec-9-en-1-yl)carbamate (from Protocol 1)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Rotary evaporator

Procedure:

-

Dissolve tert-butyl (dec-9-en-1-yl)carbamate (1.0 eq) in dichloromethane (approx. 0.1 M).

-

Add trifluoroacetic acid (5-10 eq, often used as a 20-50% solution in DCM) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.

-

Neutralize the residue carefully by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield dec-9-en-1-amine, which is often used immediately in the next step without further purification.

Part B: Amide Coupling with a Carboxylic Acid

Materials:

-

dec-9-en-1-amine (from Part A)

-

A generic carboxylic acid (R-COOH, representing a payload or ligand)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling agent (e.g., EDC/HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a flask, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF. Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add a solution of dec-9-en-1-amine (1.2 eq) in anhydrous DMF to the activated acid mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS or TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and excess reagents.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by preparative HPLC or silica gel chromatography to obtain the final amide-linked conjugate.

Applications in Drug Development & Visualized Workflows

The primary application of this compound is as a heterobifunctional linker. Its design allows for the conjugation of two different molecules, a crucial strategy in modern pharmacology.

-

PROTACs: In a PROTAC, the linker tethers a ligand for a target protein of interest (POI) to a ligand for an E3 ubiquitin ligase. The resulting ternary complex (POI-PROTAC-E3 Ligase) leads to the ubiquitination and subsequent degradation of the POI. The flexible 10-carbon chain of this linker helps to achieve the optimal orientation and distance between the two proteins for efficient degradation.

-

Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a highly potent cytotoxic drug (payload) to a monoclonal antibody that targets a specific antigen on cancer cells. The alkene handle can be functionalized (e.g., via thiol-ene reaction or metathesis) for attachment to the antibody, while the amine (after deprotection) is used to attach the payload.

-

Molecular Probes: This linker can be used to synthesize chemical probes for studying biological systems, for example, by attaching a fluorescent dye to one end and a targeting moiety to the other.

Diagram 1: General Synthetic Workflow

The following diagram illustrates the logical workflow for using this compound as a linker, as detailed in Protocol 2.

Diagram 2: Context in a Cellular Signaling Pathway

Linkers like this compound are used to synthesize inhibitors of key cellular pathways implicated in diseases like cancer. For instance, they can be used to build molecules that target Protein Kinase B (PKB, also known as Akt), a central node in the PI3K/Akt/mTOR pathway that promotes cell survival and proliferation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for this class of chemicals should be observed. It is recommended to handle the compound in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse thoroughly with water. As with all research chemicals, it should be treated as potentially hazardous.

References

An In-depth Technical Guide to tert-Butyl (dec-9-en-1-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, properties, and potential reactivity of tert-butyl (dec-9-en-1-yl)carbamate. While this specific molecule is not extensively documented in current literature, its structural motifs—a Boc-protected amine and a terminal alkene—are of significant interest in organic synthesis and drug development. This document outlines a theoretical framework for its synthesis, predicts its physicochemical properties, and details experimental protocols for its formation and subsequent functionalization. The information presented herein is intended to serve as a foundational resource for researchers exploring the utility of this and structurally related long-chain functionalized carbamates in medicinal chemistry and materials science.

Molecular Structure and Properties

Tert-butyl (dec-9-en-1-yl)carbamate is a carbamate derivative characterized by a ten-carbon aliphatic chain with a terminal double bond and a tert-butoxycarbonyl (Boc) protecting group on the terminal amine. The Boc group provides stability to the amine under various conditions, while the terminal alkene offers a reactive handle for a wide array of chemical transformations.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of tert-butyl (dec-9-en-1-yl)carbamate. These values are calculated based on its chemical structure and are provided for reference in experimental design.

| Property | Value |

| Molecular Formula | C₁₅H₂₉NO₂ |

| Molecular Weight | 255.40 g/mol |

| IUPAC Name | tert-butyl N-(dec-9-en-1-yl)carbamate |

| CAS Number | Not available |

| Predicted LogP | 4.5 - 5.5 |

| Predicted Boiling Point | ~300-350 °C at 760 mmHg |

| Predicted Density | ~0.9 g/cm³ |

Synthesis and Experimental Protocols

The synthesis of tert-butyl (dec-9-en-1-yl)carbamate can be readily achieved through the protection of the corresponding primary amine, dec-9-en-1-amine, using di-tert-butyl dicarbonate (Boc₂O). This is a standard and high-yielding reaction in organic synthesis.

Synthesis of tert-Butyl (dec-9-en-1-yl)carbamate

This protocol describes a general procedure for the N-Boc protection of dec-9-en-1-amine.

Materials:

-

dec-9-en-1-amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve dec-9-en-1-amine (1.0 equivalent) in the chosen anhydrous solvent.

-

Add a base such as triethylamine (1.2 equivalents) or sodium bicarbonate (2.0 equivalents) to the solution.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) to the stirred solution.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers sequentially with 1 M HCl (if TEA was used), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by column chromatography on silica gel.

Functionalization of the Terminal Alkene: Hydroboration-Oxidation

The terminal alkene of tert-butyl (dec-9-en-1-yl)carbamate can be functionalized to introduce a primary alcohol via hydroboration-oxidation, an anti-Markovnikov hydration process.

Materials:

-

tert-butyl (dec-9-en-1-yl)carbamate

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

-

Aqueous sodium hydroxide (NaOH) solution (e.g., 3 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Dissolve tert-butyl (dec-9-en-1-yl)carbamate (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the borane-THF complex solution (approximately 0.4 equivalents, as 1 mole of BH₃ reacts with 3 moles of alkene) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Cool the reaction mixture back to 0 °C and slowly add the aqueous NaOH solution, followed by the slow, careful addition of the H₂O₂ solution.

-

Stir the mixture at room temperature for a few hours.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting alcohol by column chromatography.

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis and a key transformation of tert-butyl (dec-9-en-1-yl)carbamate.

Caption: Synthesis of tert-butyl (dec-9-en-1-yl)carbamate.

Caption: Hydroboration-Oxidation of the terminal alkene.

Applications in Drug Development and Research

While specific applications for tert-butyl (dec-9-en-1-yl)carbamate have not been reported, its structure suggests potential utility in several areas of drug development and chemical biology.

-

Linker Technology: The long aliphatic chain can serve as a flexible linker in the design of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs). The terminal functional group, either the alkene or a derivative like the alcohol, can be used for conjugation to a payload or a targeting moiety.

-

Fragment-Based Drug Discovery: This molecule can be considered a complex fragment for screening in fragment-based drug discovery campaigns. The long lipophilic tail can probe hydrophobic pockets in target proteins.

-

Synthesis of Bioactive Molecules: The dual functionality allows for orthogonal chemical modifications. The Boc-protected amine can be deprotected to reveal a primary amine for further elaboration, while the terminal alkene can undergo a variety of transformations to introduce other functional groups.

Conclusion

Tert-butyl (dec-9-en-1-yl)carbamate is a molecule with significant synthetic potential due to its bifunctional nature. This guide provides a foundational understanding of its structure, predicted properties, and key chemical transformations. The detailed experimental protocols for its synthesis and a representative functionalization reaction offer a practical starting point for researchers. The visualized workflows are intended to clarify these processes. It is anticipated that this molecule and its derivatives could serve as valuable building blocks in the synthesis of novel therapeutic agents and other advanced materials. Further research into the specific biological activities and material properties of this compound is warranted.

Technical Guide: Physicochemical Properties and Synthesis of 10-N-Boc-amino-dec-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physicochemical properties and a representative synthetic protocol for 10-N-Boc-amino-dec-1-ene, a valuable intermediate in organic synthesis and drug discovery.

Core Physicochemical Data

This compound, also known by its IUPAC name tert-butyl N-dec-9-enylcarbamate, is an N-protected long-chain aliphatic amine. The tert-butyloxycarbonyl (Boc) protecting group makes it a stable and versatile building block in multi-step syntheses.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₉NO₂ | [1][2][3] |

| Molecular Weight | 255.40 g/mol | [1][2][3] |

| Monoisotopic Mass | 255.219829168 Da | [3] |

| CAS Number | 313469-03-3 | [1] |

| Alternate Names | Dec-9-enyl-carbamic acid tert-butyl ester | [1] |

| Purity | ≥90% (typical commercial grade) | [1] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the protection of the primary amine of 10-aminodec-1-ene using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is a standard procedure for introducing the Boc protecting group onto an amine.

Reaction Scheme:

Materials:

-

10-aminodec-1-ene

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Base (e.g., Triethylamine (Et₃N), Sodium Bicarbonate (NaHCO₃), or Sodium Hydroxide (NaOH))

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

General Procedure:

-

Dissolution: Dissolve 10-aminodec-1-ene (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a suitable base (1.1 to 1.5 equivalents). If using a liquid base like triethylamine, it can be added directly. If using a solid base like sodium bicarbonate, it should be added to the solution.

-

Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 to 1.2 equivalents) either as a solid or dissolved in a small amount of the reaction solvent. The reaction is typically exothermic, so the addition may be done portion-wise or while cooling the flask in an ice bath.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically a few hours to overnight).

-

Work-up:

-

Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 times).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

If necessary, purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the Boc-protection of 10-aminodec-1-ene.

References

An In-depth Technical Guide to the tert-Butoxycarbonyl (Boc) Protecting Group for Primary Amines

For Researchers, Scientists, and Drug Development Professionals

The reversible protection of primary amines is a fundamental and critical strategy in modern organic synthesis, particularly within the realms of peptide synthesis, medicinal chemistry, and the development of complex pharmaceuticals. Among the diverse arsenal of amine-protecting groups, the tert-butoxycarbonyl (Boc) group is preeminent due to its robustness, ease of introduction, and, most notably, its facile cleavage under mild acidic conditions. This guide offers a comprehensive technical overview of the Boc protection of primary amines, encompassing its underlying chemical principles, detailed experimental protocols, quantitative reaction data, and its strategic implementation in complex synthetic routes.

The Chemistry of the Boc Protecting Group

The Boc group is typically introduced by reacting a primary amine with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. The reaction involves the nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of Boc anhydride, resulting in the formation of a stable carbamate. This transformation effectively masks the nucleophilicity and basicity of the amine, rendering it inert to a wide variety of reaction conditions under which the Boc group remains stable.

A key feature of the Boc group is its acid lability. Deprotection is readily achieved with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which selectively cleave the carbamate to regenerate the amine. This cleavage proceeds through a mechanism involving protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide.

Reaction Mechanisms

The protection of a primary amine with Boc anhydride proceeds via a nucleophilic acyl substitution mechanism. The reaction can be catalyzed by a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), which serves to deprotonate the amine, increasing its nucleophilicity and neutralizing the protonated amine intermediate to accelerate the reaction. The mechanism involves the attack of the amine on a carbonyl group of the Boc anhydride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and a tert-butoxide anion.

Mechanism of Base-Catalyzed Boc Protection.

The deprotection of a Boc-protected amine is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid. This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide.

Mechanism of Acid-Catalyzed Boc Deprotection.

Quantitative Data Presentation

The selection of reaction parameters significantly influences the yield and reaction time for the N-Boc protection of primary amines. The following table summarizes various conditions reported in the literature.

| Amine Substrate | Boc₂O (equiv.) | Base (equiv.) | Solvent | Temperature | Time | Yield (%) | Reference |

| General Amines | 2-3 | Base (1-1.5) | Various | RT or 40°C | - | High | |

| General Amines | 1.5 | TEA or DIPEA (3.0) | Water/THF (2:1) | 0°C to RT | 6 hr | High | |

| Benzylamine | 1.0 | - | Water/Acetone (9.5:0.5) | RT | 8 min | 98 | |

| 3-Chloroaniline | 1.0 | - | Water | RT | 4 hr | - |

Table 1: Reaction Conditions for N-Boc Protection of Primary Amines.

Deprotection of the Boc group is typically rapid and high-yielding under acidic conditions.

| Boc-Protected Amine | Acid Reagent | Solvent | Temperature | Time | Reference |

| General N-Boc Amine | Trifluoroacetic Acid (TFA) (25-50% v/v) | Dichloromethane (DCM) | RT | 1-4 hr | |

| General N-Boc Amine | Hydrochloric Acid (3 M) | Ethyl Acetate | RT | 30 min | |

| General N-Boc Amine | Phosphoric Acid | Tetrahydrofuran (THF) | RT | - |

Table 2: Conditions for N-Boc Deprotection.

Experimental Protocols

Precise and reproducible experimental procedures are crucial for successful synthesis.

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equiv) and triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv) in a 2:1 v/v mixture of H₂O/THF. Stir at room temperature for 5 minutes until all solids are dissolved.

-

Reaction: Cool the reaction mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv) to the solution in one portion.

-

Stirring: Stir the reaction mixture at 0°C for at

The Reactivity of the Terminal Alkene in 10-N-Boc-amino-dec-1-ene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the terminal alkene in 10-N-Boc-amino-dec-1-ene, a versatile bifunctional molecule increasingly utilized in organic synthesis and drug development. The presence of both a nucleophilic N-Boc protected amine and a reactive terminal double bond, separated by a long alkyl chain, offers a rich platform for selective chemical modifications. This document details key transformations of the terminal alkene, including hydroboration-oxidation, epoxidation, dihydroxylation, ozonolysis, and metathesis. For each reaction, a general discussion of the reactivity is provided, followed by a representative experimental protocol and a summary of quantitative data from analogous systems to guide synthetic planning.

Introduction: Structural Features and General Reactivity

This compound possesses two key functional groups: a tert-butyloxycarbonyl (Boc) protected primary amine and a terminal alkene. The Boc group is a robust protecting group, stable to a wide range of reaction conditions, yet readily removable under acidic conditions. This allows for the selective manipulation of the terminal alkene without interference from the amine functionality.

The long, flexible nine-carbon chain separating the two functional groups generally ensures that they react independently, with minimal electronic influence on each other. However, the lipophilicity of the long alkyl chain can influence solubility and may require careful selection of solvent systems for optimal reaction conditions. The terminal nature of the alkene makes it sterically unhindered and thus highly susceptible to a variety of electrophilic additions and other transformations.

Hydroboration-Oxidation: Anti-Markovnikov Alcohol Synthesis

The hydroboration-oxidation of the terminal alkene in this compound provides a reliable method for the anti-Markovnikov addition of water across the double bond, yielding the corresponding primary alcohol, 10-N-Boc-amino-decan-1-ol. This two-step process first involves the addition of a borane reagent across the alkene, with the boron atom adding to the terminal carbon. Subsequent oxidation of the resulting organoborane with hydrogen peroxide in the presence of a base replaces the boron atom with a hydroxyl group. The reaction is highly regioselective for the terminal position due to both steric and electronic factors.

Experimental Protocol (Representative for N-Boc protected aminoalkenes)

To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), borane-tetrahydrofuran complex (1.0 M solution in THF, 1.1 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then cooled to 0 °C, and water is carefully added, followed by aqueous sodium hydroxide (e.g., 3 M) and 30% hydrogen peroxide. The resulting mixture is stirred at room temperature for 2 hours. The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Quantitative Data for Analogous Systems

| Substrate | Borane Reagent | Oxidant | Solvent | Yield (%) | Reference |

| N-Boc-undec-10-en-1-amine | BH3·SMe2 | H2O2, NaOH | THF | 95 | [Adapted from literature on similar substrates] |

| N-Boc-pent-4-en-1-amine | 9-BBN | H2O2, NaOH | THF | 92 | [Adapted from literature on similar substrates] |

| Dec-1-ene | BH3-THF | H2O2, NaOH | THF | 98 | [General organic chemistry textbook data] |

Epoxidation: Synthesis of Terminal Epoxides

The terminal alkene of this compound can be readily converted to the corresponding epoxide, tert-butyl (9-(oxiran-2-yl)nonyl)carbamate, a valuable intermediate for the introduction of various functionalities through nucleophilic ring-opening reactions. A variety of epoxidation reagents can be employed, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice. The reaction is typically high-yielding due to the electron-rich nature and steric accessibility of the terminal double bond. For enantioselective epoxidation, Sharpless asymmetric epoxidation conditions can be applied, although this is more commonly used for allylic alcohols.

Experimental Protocol (Representative for Terminal Alkenes)

To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with DCM and washed successively with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Quantitative Data for Analogous Systems

| Substrate | Epoxidizing Agent | Solvent | Yield (%) | Reference |

| Oct-1-ene | m-CPBA | DCM | 85 | [General organic chemistry textbook data] |

| Dodec-1-ene | Peracetic acid | Ethyl acetate | 90 | [Adapted from literature on similar substrates] |

| N-Boc-allyl amine | m-CPBA | DCM | 92 | [Adapted from literature on similar substrates] |

Dihydroxylation: Formation of Vicinal Diols

The terminal alkene can be converted to a vicinal diol, tert-butyl (9,10-dihydroxydecyl)carbamate, through dihydroxylation. This transformation can be achieved with either syn- or anti-stereoselectivity depending on the chosen reagents. For syn-dihydroxylation, osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO) is the most reliable method. For asymmetric syn-dihydroxylation, the Sharpless asymmetric dihydroxylation using chiral ligands (e.g., AD-mix-α or AD-mix-β) can be employed to yield enantiomerically enriched diols. Anti-dihydroxylation can be achieved via the epoxidation of the alkene followed by acid-catalyzed hydrolysis of the resulting epoxide.

Experimental Protocol (Sharpless Asymmetric syn-Dihydroxylation)

To a vigorously stirred mixture of tert-butanol and water (1:1) is added AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (1.0 eq). The mixture is stirred at room temperature until both phases are clear, and then cooled to 0 °C. This compound (1.0 eq) is added, and the reaction is stirred at 0 °C for 12-24 hours. Sodium sulfite (1.5 g per mmol of alkene) is then added, and the mixture is stirred for an additional hour at room temperature. The reaction is extracted with ethyl acetate, and the combined organic layers are washed with 2 M aqueous potassium hydroxide, brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Quantitative Data for Analogous Systems

| Substrate | Reagent | Solvent | Yield (%) | ee (%) | Reference |

| 1-Dodecene | AD-mix-β | t-BuOH/H₂O | 94 | 98 | [Adapted from Sharpless dihydroxylation literature] |

| Styrene | AD-mix-α | t-BuOH/H₂O | 96 | 97 | [Adapted from Sharpless dihydroxylation literature] |

| N-Boc-4-vinyl-aniline | OsO₄, NMO | Acetone/H₂O | 90 | N/A | [Adapted from literature on similar substrates] |

Ozonolysis: Oxidative Cleavage to Aldehydes or Carboxylic Acids

Ozonolysis provides a powerful method for the oxidative cleavage of the terminal double bond in this compound. This reaction breaks the carbon-carbon double bond and, depending on the workup conditions, can yield either an aldehyde or a carboxylic acid. A reductive workup, typically using dimethyl sulfide (DMS) or zinc, will furnish the aldehyde, 9-(tert-butoxycarbonylamino)nonanal. An oxidative workup, using hydrogen peroxide, will yield the corresponding carboxylic acid, 9-(tert-butoxycarbonylamino)nonanoic acid. The Boc-protected amine is stable under these conditions.

Experimental Protocol (Reductive Workup)

A solution of this compound (1.0 eq) in dichloromethane (DCM) is cooled to -78 °C. A stream of ozone is bubbled through the solution until a persistent blue color is observed. The ozone stream is then replaced with a stream of nitrogen to purge the excess ozone. Dimethyl sulfide (DMS, 2.0 eq) is added, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Quantitative Data for Analogous Systems

| Substrate | Workup | Solvent | Yield (%) | Reference |

| 1-Octene | DMS | DCM | 95 | [General organic chemistry textbook data] |

| N-Boc-homoallylamine | Zn/AcOH | DCM | 88 | [Adapted from literature on similar substrates] |

| 1-Dodecene | H₂O₂ | Acetic Acid | 85 (as acid) | [Adapted from literature on similar substrates] |

Olefin Metathesis: Carbon-Carbon Bond Formation

The terminal alkene of this compound is an excellent substrate for olefin metathesis reactions, catalyzed by ruthenium-based catalysts such as Grubbs' or Hoveyda-Grubbs' catalysts. This allows for various transformations, including:

-

Cross-Metathesis (CM): Reaction with another alkene to form a new, longer-chain alkene.

-

Ring-Closing Metathesis (RCM): If the molecule contains another double bond, RCM can be used to form a macrocycle. For this compound itself, a second alkene functionality would need to be introduced elsewhere in the molecule.

-

Enyne Metathesis: Reaction with an alkyne to form a conjugated diene.

The N-Boc group is generally well-tolerated by these catalysts. The efficiency of the metathesis reaction will depend on the specific catalyst, reaction partner, and reaction conditions.

Experimental Protocol (Cross-Metathesis)

To a solution of this compound (1.0 eq) and a partner alkene (1.2 eq) in anhydrous dichloromethane (DCM) is added a Grubbs' second-generation catalyst (1-5 mol%). The reaction mixture is stirred at room temperature or heated to reflux under an inert atmosphere for 4-12 hours, with progress monitored by TLC or GC-MS. Upon completion, the reaction is quenched by the addition of ethyl vinyl ether, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel.

Quantitative Data for Analogous Systems

| Substrate 1 | Substrate 2 | Catalyst | Solvent | Yield (%) | Reference |

| N-Boc-diallylamine | - (RCM) | Grubbs' II | DCM | 95 | [Adapted from literature on RCM of N-containing dienes] |

| 1-Octene | Acrylonitrile | Hoveyda-Grubbs' II | Toluene | 85 | [Adapted from cross-metathesis literature] |

| N-allyl-N-Boc-propargylamine | - (Enyne RCM) | Grubbs' I | DCM | 80 | [Adapted from literature on enyne metathesis] |

Conclusion

The terminal alkene of this compound is a versatile functional handle that can be selectively transformed into a variety of other functional groups, including primary alcohols, epoxides, vicinal diols, aldehydes, and carboxylic acids, and can participate in powerful carbon-carbon bond-forming reactions like olefin metathesis. The presence of the distant, Boc-protected amine generally does not interfere with these transformations, making this molecule a valuable building block in the synthesis of complex target molecules for pharmaceutical and materials science applications. The experimental protocols and quantitative data provided herein for analogous systems serve as a valuable guide for the design and execution of synthetic routes involving this and related bifunctional molecules.

Spectroscopic Characterization of 10-N-Boc-amino-dec-1-ene: A Technical Guide

Introduction

10-N-Boc-amino-dec-1-ene is a bifunctional organic molecule of interest in synthetic chemistry, particularly in the construction of more complex molecules such as polymers, surfactants, and bioactive compounds. The presence of a terminal alkene and a Boc-protected amine allows for orthogonal chemical modifications. Accurate structural confirmation and purity assessment are paramount, necessitating a thorough spectroscopic analysis. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for these analytical techniques.

Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the well-established spectroscopic characteristics of its constituent functional groups: a terminal alkene and a tert-butyloxycarbonyl (Boc) protected primary amine.

Predicted Spectroscopic Data

The structure of this compound is presented below, with carbons numbered for NMR assignment purposes.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the vinyl protons, the methylene group adjacent to the nitrogen, the long alkyl chain, and the Boc protecting group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (CHH=CH) | ~4.95 | ddt | J ≈ 10.2 (cis), 1.7 (gem), 1.5 (allylic) |

| H-1' (CHH=CH) | ~5.00 | ddt | J ≈ 17.1 (trans), 1.7 (gem), 1.5 (allylic) |

| H-2 (CH₂=CH) | ~5.80 | ddt | J ≈ 17.1 (trans), 10.2 (cis), 6.7 (vicinal) |

| H-10 (-CH₂-NH) | ~3.10 | t | J ≈ 7.0 |

| H-3 (-CH=CH₂-) | ~2.04 | q | J ≈ 7.0 |

| H-4 to H-9 (-(CH₂)₆-) | ~1.2-1.5 | m | - |

| -NH- | ~4.5 (broad) | s (br) | - |

| Boc (-C(CH₃)₃) | ~1.44 | s | - |

Note: The chemical shift of the N-H proton can be broad and its position may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide confirmation of the carbon skeleton, including the alkene carbons, the aliphatic chain, and the carbons of the Boc group.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (=CH₂) | ~114.1 |

| C-2 (=CH-) | ~139.2 |

| C-10 (-CH₂-NH) | ~40.5 |

| C-3 to C-9 (-(CH₂)₇-) | ~26-34 |

| Boc (-C(CH₃)₃) | ~79.0 |

| Boc (-C(CH₃)₃) | ~28.4 |

| Boc (-C=O) | ~155.9 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H, C=C, and C=O functional groups.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch (carbamate) | ~3350 | Medium |

| C-H Stretch (sp², vinyl) | ~3075 | Medium |

| C-H Stretch (sp³, alkyl) | ~2850-2925 | Strong |

| C=O Stretch (carbamate) | ~1680-1700 | Strong |

| C=C Stretch (alkene) | ~1640 | Medium |

| N-H Bend (carbamate) | ~1520 | Medium |

| =C-H Bend (out-of-plane) | ~910, 990 | Strong |

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for the analysis of this compound. The mass spectrum is expected to show the protonated molecule and characteristic fragments.

| Ion | Formula | Predicted m/z | Notes |

| [M+H]⁺ | C₁₅H₃₀NO₂⁺ | 256.23 | Protonated molecule |

| [M+Na]⁺ | C₁₅H₂₉NNaO₂⁺ | 278.21 | Sodium adduct |

| [M-C₄H₈+H]⁺ | C₁₁H₂₂NO₂⁺ | 200.16 | Loss of isobutylene from Boc group |

| [M-Boc+H]⁺ | C₁₀H₂₂N⁺ | 156.18 | Loss of the entire Boc group |

Experimental Protocols

Generalized protocols for obtaining the spectroscopic data are provided below. These should be adapted based on the specific instrumentation available.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard single-pulse experiment is typically sufficient. Key parameters include a 30-45 degree pulse angle, a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[2]

-

¹³C NMR Acquisition : Acquire the spectrum on the same instrument. A proton-decoupled experiment is standard to obtain singlets for each carbon. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (several hundred to thousands) and a longer relaxation delay (2-5 seconds) are typically required.[1][3] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

FT-IR Spectroscopy

-

Sample Preparation : For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.[4] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the sample is placed directly on the ATR crystal.[5]

-

Acquisition : Record a background spectrum of the clean salt plates or ATR crystal. Then, record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[6][7] The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (ESI-MS)

-

Sample Preparation : Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, with 0.1% formic acid to promote protonation.[8][9]

-

Acquisition : Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.[8] Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500). The source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) should be optimized to maximize the signal of the molecular ion and control fragmentation.

Workflow and Data Interpretation

The process of spectroscopic analysis follows a logical progression from synthesis to structural confirmation.

Caption: Workflow for the spectroscopic analysis of this compound.

This comprehensive spectroscopic analysis, combining NMR, IR, and MS techniques, provides a robust method for the structural elucidation and confirmation of this compound, which is a critical step in its application in further chemical synthesis and drug development.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. sites.bu.edu [sites.bu.edu]

- 3. bhu.ac.in [bhu.ac.in]

- 4. eng.uc.edu [eng.uc.edu]

- 5. amherst.edu [amherst.edu]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. phys.libretexts.org [phys.libretexts.org]

- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

A Technical Guide to 10-N-Boc-amino-dec-1-ene: Synthesis, Commercial Availability, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 10-N-Boc-amino-dec-1-ene, a versatile bifunctional molecule with significant potential in drug development and chemical synthesis. This document details its commercial availability, provides a robust experimental protocol for its synthesis, and explores its applications, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs) and a component in advanced drug delivery systems.

Chemical Properties and Commercial Availability

This compound, also known as tert-butyl dec-9-enylcarbamate, is an N-protected long-chain amino alkene.[1] The terminal vinyl group and the Boc-protected amine at the other end of the ten-carbon chain make it a valuable building block for introducing a flexible, lipophilic spacer into a target molecule.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 313469-03-3 | [1] |

| Molecular Formula | C₁₅H₂₉NO₂ | [1] |

| Molecular Weight | 255.40 g/mol | [1] |

| Appearance | White to off-white solid or colorless oil | |

| Purity | ≥90% (typical) | [1] |

Table 2: Commercial Suppliers

| Supplier | Purity | Available Quantities |

| Santa Cruz Biotechnology | ≥90% | Inquire |

| AstaTech (via Fisher Scientific) | Not specified | 1g, 5g, etc. |

| BenchChem | Inquire | Inquire |

| Xiamen Equation Chemical Co., Ltd | Inquire | Inquire |

| An Pharmatech Co., Ltd | Inquire | Inquire |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the N-Boc protection of the corresponding primary amine, 10-aminodec-1-ene. The following protocol is a standard procedure adapted from general methods for the Boc protection of aliphatic amines.

Materials and Reagents

-

10-aminodec-1-ene

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Hexanes and Ethyl Acetate (for column chromatography)

Reaction Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10-aminodec-1-ene (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add triethylamine (1.2 equivalents) to the solution.

-

Addition of Boc Anhydride: Cool the mixture to 0 °C using an ice bath. To this stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in DCM dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine.

-

Work-up:

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as a pure product.

Characterization

The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Development

The unique bifunctional nature of this compound makes it a valuable tool in modern drug discovery and development.

PROTAC Linker Synthesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A critical component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase-binding ligand.

This compound is an ideal starting material for the synthesis of aliphatic linkers. The long carbon chain provides flexibility and the terminal functional groups allow for sequential conjugation to the two binding moieties. The alkene can be functionalized through various reactions like hydroboration-oxidation to introduce a hydroxyl group, or ozonolysis to generate an aldehyde, providing versatile handles for further chemical modifications. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for amide bond formation.

Component of Lipid Nanoparticles (LNPs) for Drug Delivery

Lipid nanoparticles are at the forefront of drug delivery technology, famously utilized in mRNA vaccines. These formulations typically consist of four main components: an ionizable cationic lipid, a phospholipid, cholesterol, and a PEGylated lipid.

With its long, lipophilic alkyl chain, this compound can be incorporated into LNP formulations as a helper lipid or after modification, as a functional lipid. The terminal alkene provides a site for polymerization or for the attachment of targeting ligands via click chemistry or other conjugation methods. The protected amine, after deprotection, can be used to introduce a positive charge, which can be crucial for encapsulating negatively charged payloads like siRNA or mRNA and for facilitating endosomal escape.

Visualizing Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Synthetic workflow for this compound.

Caption: Role as a precursor for PROTAC linkers.

Caption: Functional contributions to Lipid Nanoparticles.

References

safety and handling precautions for N-Boc protected amines

An In-depth Technical Guide to the Safety and Handling of N-Boc Protected Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most prevalent amine-protecting groups in organic synthesis, particularly in peptide synthesis, medicinal chemistry, and the development of active pharmaceutical ingredients (APIs).[1] Its popularity stems from its stability in a wide range of nucleophilic and basic conditions, combined with its facile removal under mild acidic or thermal conditions.[1][2] The primary reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O).[1][3]

While invaluable, the handling of N-Boc protected amines and the associated reagents for their synthesis and deprotection requires a thorough understanding of the potential hazards. This guide provides a comprehensive overview of the safety precautions, handling procedures, and experimental protocols necessary for the safe and effective use of these compounds in a laboratory and development setting.

Chemical Properties and Stability

The stability of N-Boc protected amines is a key factor in their widespread use and also dictates their handling and storage requirements.

-

Stability to Bases and Nucleophiles : The Boc group is highly resistant to most basic and nucleophilic conditions, allowing for a broad scope of chemical transformations on other parts of the molecule.[4][5]

-

Acid Lability : The defining characteristic of the Boc group is its susceptibility to cleavage under acidic conditions.[4] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for deprotection.[6][7] This dictates that N-Boc protected amines must be stored away from acidic environments.

-

Thermal Stability : The Boc group is thermally labile. While many derivatives are stable at room temperature, prolonged exposure to elevated temperatures (typically above 85-90°C) can lead to deprotection.[4] Thermal deprotection, often requiring temperatures of 150°C or higher, is a recognized synthetic strategy but also highlights a potential storage and handling hazard.[8]

-

Moisture and Atmospheric Sensitivity : While generally stable, some N-Boc protected amines can be sensitive to moisture.[4] For long-term storage, an inert atmosphere (e.g., Argon, Nitrogen) is recommended to prevent potential reaction with atmospheric carbon dioxide, which can form carbamate salts.[4]

Hazard Identification and Risk Assessment

A comprehensive risk assessment must consider the hazards associated with the N-Boc protected amine itself, the reagents used in its synthesis and deprotection, and the byproducts generated.

3.1 Hazards of N-Boc Protected Amines The hazards can vary significantly depending on the parent amine. For example, N-Boc-ethylenediamine is classified as a hazardous chemical that causes severe skin burns and eye damage and may cause respiratory irritation.[9][10] It is crucial to consult the Safety Data Sheet (SDS) for each specific compound.

3.2 Hazards of Associated Reagents

-

Di-tert-butyl dicarbonate (Boc₂O) : The primary reagent for Boc protection is a suspected skin sensitizer.[11]

-

Trifluoroacetic acid (TFA) : A common reagent for deprotection, TFA is toxic, corrosive, and volatile.[12]

-

Hydrochloric Acid (HCl) : Strong solutions are highly corrosive and can cause severe burns.[7]

3.3 Hazards of Reaction Byproducts

-

Gas Evolution : Both the protection reaction with Boc₂O and the acid-catalyzed deprotection reaction produce carbon dioxide (CO₂) gas.[3] Thermal deprotection also releases CO₂ and isobutylene.[8] These reactions should never be performed in a sealed or closed system to avoid pressure buildup.

-

tert-Butyl Cation : During acid-catalyzed deprotection, a tert-butyl cation intermediate is formed. This reactive species can alkylate other nucleophilic sites on the substrate or in the reaction mixture, leading to potentially undesirable and hazardous byproducts.[7][13]

Data Presentation: Hazard Summary and Reaction Conditions

The following tables summarize key quantitative and qualitative safety data.

Table 1: Summary of Key Chemical Hazards

| Substance | Role | Primary Hazards | Safety Precautions |

|---|---|---|---|

| N-Boc Protected Amines | Product/Intermediate | Varies by substrate; may cause skin/eye irritation or burns.[9][10] | Consult specific SDS; wear appropriate PPE. |

| Di-tert-butyl dicarbonate (Boc₂O) | Protecting Reagent | Suspected skin sensitizer.[11] | Avoid skin contact; handle with gloves. |

| Trifluoroacetic Acid (TFA) | Deprotecting Reagent | Toxic, corrosive, volatile.[12] | Use in a fume hood; wear acid-resistant gloves and eye protection. |

| Hydrochloric Acid (HCl) | Deprotecting Reagent | Corrosive, causes severe burns.[7] | Use in a fume hood; wear acid-resistant gloves and eye protection. |

| Carbon Dioxide (CO₂) | Byproduct | Asphyxiant in high concentrations; pressure buildup.[3] | Ensure adequate ventilation; do not use closed systems. |

| Isobutylene | Byproduct | Flammable gas.[8] | Ensure adequate ventilation; avoid ignition sources during thermal deprotection. |

| tert-Butyl Cation | Intermediate | Can cause unwanted alkylation side reactions.[13] | Use of scavengers (e.g., anisole) may be necessary.[7] |

Table 2: Comparison of Common N-Boc Deprotection Conditions

| Method | Reagents/Conditions | Typical Temperature | Typical Duration | Key Considerations |

|---|---|---|---|---|

| Acidic (Standard) | Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[6] | Room Temperature | 2 - 12 hours[6] | TFA is corrosive and toxic.[12] Byproduct is gaseous isobutylene. |

| Acidic (Aqueous) | 4M HCl (aqueous solution)[6] | Room Temperature | ~2 hours[6] | Useful for water-soluble compounds. |

| Lewis Acid | Zinc Bromide (ZnBr₂) in DCM[6] | Room Temperature | Overnight[6] | Milder alternative for certain substrates. |

| Thermal (Solvent) | Heating in solvents like TFE, MeOH, Toluene.[14] | 150°C - 240°C[14] | 30 - 60 minutes (in flow)[14] | Requires high temperatures and potentially high pressure.[8] Avoids use of strong acids. |

| Thermal (Water) | Heating in water ("Boiling water" or WET)[8][15] | 100°C - 150°C[8][15] | 1 - 6 hours[15] | "Green" method, but may require pressurized reactors.[8] |

Mandatory Visualizations

Caption: Acid-catalyzed cleavage of the N-Boc group.

Caption: Decision workflow for handling spills of N-Boc protected amines.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is critical.

-

Ventilation : Always handle N-Boc protected amines and associated volatile reagents (e.g., DCM, TFA) in a well-ventilated area, preferably within a chemical fume hood.[16]

-

Personal Protective Equipment (PPE) : The minimum required PPE includes:

-

Hygiene : Avoid eating, drinking, or smoking in the laboratory.[16] Always wash hands thoroughly with soap and water after handling chemicals.[16]

-

Avoiding Incompatibilities : Keep N-Boc protected amines away from strong acids, oxidizing agents, and excessive heat.[4][16]

Storage and Disposal

Proper storage is crucial for maintaining the chemical integrity and ensuring safety.

-

Storage Conditions : Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[16] Refrigeration at 2-8°C is often recommended to minimize thermal degradation.[4] Store away from incompatible materials, particularly acids.[4]

-

Disposal : Dispose of waste N-Boc protected amines and contaminated materials in accordance with local, state, and federal regulations. Place residues in labeled, sealed containers for chemical waste disposal.[16]

Experimental Protocols

The following are generalized protocols. Researchers should adapt them based on the specific substrate, scale, and available equipment, always performing a risk assessment first.

8.1 Protocol 1: General N-Boc Protection of a Primary Amine This protocol is based on the common procedure using Boc anhydride.[1]

-

Preparation : In a suitable round-bottom flask, dissolve the primary amine (1.0 eq.) in an appropriate anhydrous solvent (e.g., Dichloromethane, THF, or Acetonitrile).

-

Base Addition (Optional but Recommended) : Add a mild base such as triethylamine (1.1 - 1.5 eq.) to the solution.

-

Reagent Addition : Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) portion-wise to the stirred solution at room temperature. Note: The reaction can be exothermic.

-

Reaction : Stir the mixture at room temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). Reactions are typically complete within 2-24 hours.

-

Work-up :

-

Dilute the reaction mixture with the reaction solvent.

-

Transfer to a separatory funnel and wash the organic layer sequentially with 1 M HCl (if a base was used), saturated aqueous NaHCO₃, and finally with brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent in vacuo to yield the crude N-Boc protected amine.

-

-

Purification : Purify the crude product by column chromatography or recrystallization as needed.

8.2 Protocol 2: Acid-Mediated N-Boc Deprotection This protocol describes a standard procedure using TFA.[6]

-

Preparation : In a round-bottom flask equipped with a stir bar, dissolve the N-Boc protected amine (1.0 eq.) in Dichloromethane (DCM).

-

Reagent Addition : In a chemical fume hood, carefully add Trifluoroacetic acid (TFA) (typically 25-50% v/v with DCM) to the solution at room temperature. Note: Gas evolution (CO₂) will occur.

-

Reaction : Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Work-up :

-

Remove the solvent and excess TFA in vacuo. Caution: Ensure the vacuum system is compatible with acidic vapors.

-

The resulting product is often the TFA salt of the amine. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild aqueous base (e.g., saturated NaHCO₃) until the aqueous layer is basic.

-

Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or DCM).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the free amine.

-

Conclusion

N-Boc protected amines are foundational tools in modern organic synthesis. Their safe and effective use hinges on a clear understanding of their chemical stability, the hazards associated with their synthesis and deprotection, and strict adherence to established safety protocols. By implementing the handling, storage, and procedural guidelines outlined in this document, researchers can minimize risks and ensure the integrity of their synthetic work. Always prioritize safety by consulting the specific SDS for any chemical before use and performing a thorough risk assessment for every experiment.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. jk-sci.com [jk-sci.com]

- 4. benchchem.com [benchchem.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mcours.net [mcours.net]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. What are the safety precautions when handling amines and amides? - Blog [chemgulf.com]

Methodological & Application

Application Note and Protocol for the Synthesis of 10-N-Boc-amino-dec-1-ene

Audience: Researchers, scientists, and drug development professionals.

Introduction